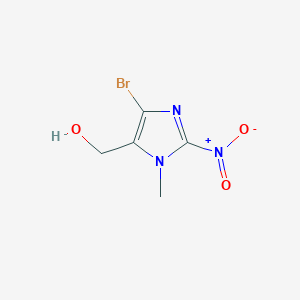

(4-Bromo-1-methyl-2-nitro-1H-imidazol-5-yl)methanol

CAS No.:

Cat. No.: VC15934668

Molecular Formula: C5H6BrN3O3

Molecular Weight: 236.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6BrN3O3 |

|---|---|

| Molecular Weight | 236.02 g/mol |

| IUPAC Name | (5-bromo-3-methyl-2-nitroimidazol-4-yl)methanol |

| Standard InChI | InChI=1S/C5H6BrN3O3/c1-8-3(2-10)4(6)7-5(8)9(11)12/h10H,2H2,1H3 |

| Standard InChI Key | OLLUEYDLBHWCGM-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=C(N=C1[N+](=O)[O-])Br)CO |

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s IUPAC name, (5-bromo-3-methyl-2-nitroimidazol-4-yl)methanol , reflects its substitution pattern on the imidazole ring. The canonical SMILES notation highlights the positions of functional groups. X-ray crystallography of analogous nitroimidazoles reveals dihedral angles between the imidazole and aromatic rings (e.g., 58.13° in a related structure ), suggesting potential steric effects influencing reactivity.

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 236.02 g/mol | |

| CAS Number | 1092554-28-3 | |

| Melting Point | Not reported | – |

| Solubility | Likely polar solvents |

Spectroscopic Data

While specific spectral data (e.g., NMR, IR) for this compound are unavailable in the provided sources, analogous nitroimidazoles exhibit characteristic -NMR peaks for aromatic protons (δ 7.5–8.5 ppm) and nitro groups (δ 8.0–8.5 ppm) . The bromo substituent’s electronegativity likely deshields adjacent protons, shifting signals upfield.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves sequential functionalization of the imidazole core:

-

Nitration: Introduction of the nitro group at position 2 using mixed acids or alkyl nitrates .

-

Bromination: Electrophilic substitution at position 4 with brominating agents like or .

-

Hydroxymethylation: Mitsunobu reaction or reduction of ester intermediates to install the methanol group at position 5 .

A reported pathway for similar compounds involves refluxing intermediates in glacial acetic acid, followed by recrystallization from ethanol-dioxane mixtures . Industrial-scale production may employ continuous flow reactors to enhance yield and purity.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | , 0°C | 65–75% |

| Bromination | , , 50°C | 80% |

| Mitsunobu | DIAD, , THF | 60% |

Purification Challenges

The nitro and bromo groups’ electron-withdrawing effects increase the compound’s polarity, complicating chromatographic separation. Recrystallization from ethanol-dioxane (1:1 v/v) is effective for obtaining X-ray-quality crystals .

Biological Activities and Mechanisms

Mutagenicity Considerations

Applications in Materials Science

The imidazole ring’s π-conjugation and the nitro group’s electron-deficient nature make this compound a candidate for:

-

Coordination polymers: Bromo and nitro groups act as ligands for transition metals .

-

Energetic materials: Nitroimidazole derivatives are explored as high-energy-density compounds due to their exothermic decomposition.

| Hazard | Precautionary Measures |

|---|---|

| Skin contact | Wash with soap/water; use nitrile gloves |

| Inhalation | Use fume hoods; monitor airborne concentrations |

| Storage | Tightly sealed in cool, ventilated areas |

Environmental Impact

No ecotoxicity data are available, but brominated compounds generally require careful disposal via approved waste facilities .

Future Research Directions

-

Synthetic Optimization: Screen catalysts (e.g., Bi(OTf)) to improve bromination regioselectivity.

-

Biological Screening: Evaluate efficacy against ESKAPE pathogens and Mycobacterium strains.

-

Materials Applications: Investigate dielectric properties for capacitor applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume